molecular formula C13H10N2O4 B1272533 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde CAS No. 128843-59-4

1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1272533
CAS No.: 128843-59-4
M. Wt: 258.23 g/mol
InChI Key: NXKMAVMESJKNLK-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, a nitrobenzoyl group, and a carbaldehyde group

Properties

IUPAC Name

1-methyl-4-(4-nitrobenzoyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-14-7-10(6-12(14)8-16)13(17)9-2-4-11(5-3-9)15(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKMAVMESJKNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377544
Record name 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128843-59-4
Record name 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128843-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Reagents : A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which reacts with the pyrrole substrate.
  • Procedure :
    • The pre-functionalized pyrrole (1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole) is dissolved in 1,2-dichloroethane.
    • The Vilsmeier reagent is added dropwise at 0–5°C, followed by gradual warming to 80°C for 6–8 hours.
    • Hydrolysis with aqueous sodium bicarbonate yields the aldehyde.
  • Yield : 64–72% (optimized conditions).

Challenges and Optimization

  • Regioselectivity : The electron-withdrawing nitrobenzoyl group at the 4-position directs formylation to the 2-position due to decreased electron density at adjacent sites.
  • Side Reactions : Over-reaction or decomposition can occur at elevated temperatures; strict temperature control is critical.

The introduction of the methyl group at the pyrrole nitrogen is achieved via alkylation, often using methyl iodide or dimethyl sulfate under basic conditions.

Stepwise Alkylation Protocol

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the pyrrole nitrogen.
  • Methylation :
    • Methyl iodide (CH₃I) is added to the reaction mixture at 0°C.
    • Stirring is continued for 12–16 hours at room temperature.
  • Workup : The product is extracted with dichloromethane and purified via column chromatography.
  • Yield : 85–90%.

Competing Pathways

  • Over-Alkylation : Excess methylating agent may lead to quaternary ammonium salts, necessitating stoichiometric control.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency but may complicate purification.

Friedel-Crafts Acylation for Nitrobenzoyl Functionalization

The 4-nitrobenzoyl group is introduced via Friedel-Crafts acylation, leveraging the electron-rich nature of the pyrrole ring.

Acylation Procedure

  • Acylating Agent : 4-Nitrobenzoyl chloride is preferred due to its reactivity.
  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are used in stoichiometric amounts.
  • Steps :
    • The methylpyrrole substrate is dissolved in nitrobenzene or dichloromethane.
    • 4-Nitrobenzoyl chloride and AlCl₃ are added sequentially at −10°C.
    • The mixture is warmed to 25°C and stirred for 4–6 hours.
  • Yield : 60–68% after recrystallization.

Regiochemical Considerations

  • Positional Selectivity : The methyl group at nitrogen deactivates the pyrrole ring, directing acylation to the 4-position via steric and electronic effects.
  • Side Products : Competing acylation at the 3- or 5-positions is minimized by low-temperature conditions.

Alternative Synthetic Routes

One-Pot Multistep Synthesis

  • Approach : Sequential alkylation, acylation, and formylation in a single reactor.
  • Advantages : Reduced purification steps.
  • Drawbacks : Lower overall yield (∼50%) due to intermediate incompatibilities.

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Vilsmeier-Haack Formylation 64–72 High regioselectivity Temperature-sensitive
Friedel-Crafts Acylation 60–68 Compatible with electron-deficient substrates Requires stoichiometric AlCl₃
Alkylation N-Methylation 85–90 High efficiency Risk of over-alkylation
One-Pot Synthesis Multistep ∼50 Streamlined process Lower yield

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R)

Major Products:

    Oxidation: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-Methyl-4-(4-aminobenzoyl)-1H-pyrrole-2-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: May be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methyl-4-(4-nitrobenzoyl)piperazine
  • 1-Methyl-4-(4-nitrobenzoyl)benzene
  • 1-Methyl-4-(4-nitrobenzoyl)pyrazole

Comparison: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a pyrrole ring and an aldehyde group, which are not commonly found together in similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications. For example, 1-methyl-4-(4-nitrobenzoyl)piperazine lacks the aldehyde group, which limits its reactivity in certain types of chemical reactions.

Biological Activity

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural framework that may contribute to its interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10N2O4
  • Molecular Weight : 258.23 g/mol
  • CAS Number : 30186-41-5

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : It may interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Molecular Targets : The nitrobenzoyl group can interact with enzymes or receptors, leading to modulation of specific signaling pathways.
  • Formation of Hydrogen Bonds : The methoxyimino group may facilitate interactions with target molecules through hydrogen bonding.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to assess potency:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HCT116 (Colon Cancer)30

Enzyme Inhibition Studies

The compound has been tested as a potential inhibitor of p38 MAPK, an important enzyme involved in inflammatory responses. Docking studies suggest a strong binding affinity, indicating its potential therapeutic use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways.

Case Study 2: Antimicrobial Application

Another study explored the use of this compound in treating infections caused by resistant bacterial strains. The findings highlighted its effectiveness in reducing bacterial load in infected animal models, paving the way for further development as an antimicrobial agent.

Q & A

Basic Research Question

  • 1H^1H-NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Coupling with adjacent pyrrolic protons may cause splitting if conjugation occurs.
  • IR Spectroscopy : A strong absorption band at ~1680–1720 cm1^{-1} (C=O stretch of aldehyde) and ~1520 cm1^{-1} (NO₂ asymmetric stretch) confirms functional groups.
  • X-ray Crystallography : Resolves ambiguity by directly visualizing the aldehyde’s position and planarity within the crystal lattice .

Validation : Cross-check with computational simulations (e.g., DFT) to correlate experimental and theoretical spectral data .

How should researchers resolve contradictions in crystallographic refinement data?

Advanced Research Question
Discrepancies in anisotropic displacement parameters or bond lengths may arise from:

  • Data Quality : Ensure high-resolution (<1.0 Å) data collection to reduce noise. Use SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion accurately .
  • Twinned Crystals : Employ TWIN/BASF commands in SHELXL to refine twinning fractions. Validate with the R1/R1_{obs} ratio; values <5% indicate reliable models .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s Hirshfeld surface analysis to detect packing anomalies .

What strategies optimize the design of derivatives with modified substituents?

Advanced Research Question

  • Nitro Group Replacement : Substitute the 4-nitrobenzoyl group with electron-withdrawing groups (e.g., -CF₃) to study electronic effects on reactivity. Use Suzuki-Miyaura coupling for aryl group introduction .
  • Pyrrole Ring Functionalization : Introduce halogens at position 3 via electrophilic substitution (e.g., NBS in DMF) to enhance bioactivity. Monitor regioselectivity using 13C^{13}C-NMR .
  • Computational Screening : Employ DFT (Gaussian 16) to predict substituent effects on frontier molecular orbitals and reactivity indices .

How can computational tools improve reaction optimization for this compound?

Advanced Research Question

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes and prioritize high-yield pathways .
  • Transition State Analysis : Apply QM/MM (ORCA) to model acylation steps and identify rate-limiting barriers. Adjust solvent polarity (e.g., switch from DCM to THF) to stabilize intermediates .
  • Machine Learning : Train models on reaction databases (e.g., CAS Content) to predict optimal conditions (temperature, catalyst loading) for nitro group retention .

What purification techniques are recommended post-synthesis?

Basic Research Question

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10:1 to 3:1). The nitro group increases polarity, requiring slower elution.
  • Recrystallization : Dissolve in hot ethanol, then cool to -20°C. The compound’s low solubility in cold ethanol aids crystal formation .
  • HPLC : For trace impurity removal, employ a C18 column with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm .

How to address anisotropic displacement issues in crystallography?

Advanced Research Question

  • Refinement Constraints : In SHELXL, apply RIGU restraints to limit unreasonable atomic displacement parameters (ADPs).
  • High-Resolution Data : Collect data at synchrotron sources to improve ADP accuracy. Use ORTEP for Windows to visualize ellipsoids and adjust refinement weights .
  • Validation : Cross-validate with SQUEEZE (PLATON) to account for solvent-accessible voids affecting ADPs .

What safety protocols are critical during synthesis?

Basic Research Question

  • Nitro Group Hazards : Handle 4-nitrobenzoyl chloride in a fume hood due to lachrymatory effects. Use nitrile gloves and safety goggles.
  • Byproduct Management : Quench AlCl₃ post-reaction with ice-cold water to prevent exothermic decomposition. Neutralize acidic waste with NaHCO₃ before disposal .
  • Storage : Store the final compound in amber vials at -20°C to prevent photodegradation of the nitro group .

How to overcome experimental phasing challenges in crystallography?

Advanced Research Question

  • Heavy-Atom Derivatives : Soak crystals in 0.1 M KI solution for 10–30 minutes to incorporate heavy atoms for SAD/MAD phasing.
  • SHELXC/D/E Pipeline : Use SHELXC for data scaling, SHELXD for substructure determination, and SHELXE for phase extension. Optimize parameters with 10–20% R-free flags .
  • Validation : Check phases with COOT’s Ramachandran plots and REFMAC’s TLS refinement to ensure model accuracy .

What are critical steps in multi-step synthesis for pyrrole derivatives?

Basic Research Question

  • Protection/Deprotection : Protect the aldehyde group with ethylene glycol during acylation to prevent side reactions. Deprotect with HCl in THF/water (1:1) .
  • Catalyst Selection : Use Pd(PPh₃)₄ for cross-coupling steps to ensure regioselectivity. Monitor via GC-MS for Suzuki reactions .
  • Yield Optimization : Conduct kinetic studies (e.g., in situ IR) to identify optimal reaction times and minimize decomposition .

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